BenchChemオンラインストアへようこそ!

7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

APOBEC3A inhibition structure-activity relationship pyrazole substitution

7-(1,5-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 957489-92-8) is a heterocyclic small molecule built on the pyrazolo[1,5-a]pyrimidine core, a scaffold recognized for ATP-competitive kinase inhibition and allosteric modulation of protein kinases implicated in oncology and inflammation. The compound bears a 1,5-dimethylpyrazole substituent at the 7-position and a free carboxylic acid at the 2-position, yielding a molecular formula of C₁₂H₁₁N₅O₂ and a molecular weight of 257.25 g·mol⁻¹.

Molecular Formula C12H11N5O2
Molecular Weight 257.253
CAS No. 957489-92-8
Cat. No. B2385989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
CAS957489-92-8
Molecular FormulaC12H11N5O2
Molecular Weight257.253
Structural Identifiers
SMILESCC1=C(C=NN1C)C2=CC=NC3=CC(=NN23)C(=O)O
InChIInChI=1S/C12H11N5O2/c1-7-8(6-14-16(7)2)10-3-4-13-11-5-9(12(18)19)15-17(10)11/h3-6H,1-2H3,(H,18,19)
InChIKeyZKGJXIZZNSDXSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(1,5-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid – Structural Identity and Core Pharmacophore for Kinase-Focused Discovery


7-(1,5-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 957489-92-8) is a heterocyclic small molecule built on the pyrazolo[1,5-a]pyrimidine core, a scaffold recognized for ATP-competitive kinase inhibition and allosteric modulation of protein kinases implicated in oncology and inflammation [1]. The compound bears a 1,5-dimethylpyrazole substituent at the 7-position and a free carboxylic acid at the 2-position, yielding a molecular formula of C₁₂H₁₁N₅O₂ and a molecular weight of 257.25 g·mol⁻¹ [2]. Its computed XLogP3 of 0.6 and a single hydrogen bond donor distinguish it from more lipophilic analogs, directly influencing solubility, permeability, and synthetic tractability in medicinal chemistry campaigns [2].

Why 7-(1,5-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid Cannot Be Replaced by Other Pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid Analogs


Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid derivatives engage kinase ATP-binding pockets through a conserved hinge-binding motif, but the 7-position substituent governs both potency and selectivity across kinase families [1]. Within the APOBEC3 DNA deaminase inhibitor series, exchanging the 1,5-dimethylpyrazole group for a 1-ethyl-5-methylpyrazole alters the IC₅₀ against APOBEC3A by more than 5-fold, demonstrating that even a single methyl-to-ethyl change on the pyrazole ring produces a quantifiable shift in target engagement [2]. Furthermore, the free 2-carboxylic acid serves as a critical synthetic handle for generating amide libraries; substituting an ester, nitrile, or other oxidation state eliminates this derivatization vector and changes the compound's ionization state at physiological pH, thereby altering solubility and protein binding [3]. Procurement of the exact CAS 957489-92-8 entity is therefore necessary to reproduce published structure-activity relationships or to serve as a consistent intermediate in lead optimization workflows.

Quantitative Differentiation Evidence for 7-(1,5-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid (CAS 957489-92-8)


APOBEC3A Inhibitory Potency: Dimethyl-Pyrazole Substitution Reduces Potency by 5.4-Fold Relative to the 1-Ethyl-5-Methyl Analog

In a fluorescence-based single-stranded DNA deaminase assay (PubChem AID 624089), the target compound bearing a 1,5-dimethylpyrazole at the 7-position exhibits an IC₅₀ of 88,900 nM against human APOBEC3A [1]. The direct structural analog 7-(1-ethyl-5-methyl-4-pyrazolyl)-2-pyrazolo[1,5-a]pyrimidinecarboxylic acid, differing only by replacement of the pyrazole N1-methyl with an N1-ethyl group, demonstrates an IC₅₀ of 16,400 nM in the same assay format [2]. This corresponds to a 5.4-fold reduction in potency for the dimethyl analog, demonstrating that the 1,5-dimethyl substitution pattern is not potency-optimized for APOBEC3A and may instead confer utility as a weaker-binding control compound or as a scaffold for further optimization targeting selectivity over potency.

APOBEC3A inhibition structure-activity relationship pyrazole substitution

APOBEC3A vs APOBEC3G Selectivity Window: Dimethyl Analog Exhibits a Narrow Selectivity Ratio Contrasting with the Ethyl-Methyl Analog

The target compound displays an IC₅₀ of >99,000 nM against APOBEC3G, compared to 88,900 nM against APOBEC3A, yielding a selectivity ratio of approximately 1.1-fold (3G/3A) [1]. In contrast, the 1-ethyl-5-methyl analog shows an APOBEC3G IC₅₀ of 69,600 nM and an APOBEC3A IC₅₀ of 16,400 nM, producing a selectivity ratio of 4.2-fold [2], and in a separate assay run an APOBEC3A IC₅₀ of 3,820 nM giving a ratio of 18.2-fold [3]. The near-equipotent activity of the dimethyl analog across APOBEC3A and APOBEC3G suggests it functions as a pan-APOBEC3 ligand, which may be advantageous for studies requiring simultaneous engagement of multiple APOBEC family members without isoform bias.

APOBEC isoform selectivity off-target profiling deaminase inhibitor

Physicochemical Profile: Low XLogP3 and Minimal Rotatable Bonds Differentiate the Dimethyl Analog from Higher-Lipophilicity Pyrazolo[1,5-a]pyrimidine Derivatives

The target compound has a computed XLogP3 of 0.6, a rotatable bond count of 2, and a single hydrogen bond donor (the carboxylic acid proton) [1]. By comparison, the 7-(1-ethyl-5-methyl) analog, with an additional methylene unit on the pyrazole N1 substituent, is predicted to have a higher XLogP3 (estimated +0.3 to +0.5 log units based on the incremental contribution of a methylene group to logP) and an additional rotatable bond [2]. The lower lipophilicity of the dimethyl analog translates to higher predicted aqueous solubility and may reduce nonspecific protein binding in biochemical assays, a recognized liability of more lipophilic pyrazolo[1,5-a]pyrimidine congeners.

physicochemical properties drug-likeness solubility prediction

GHS Hazard Classification: Fully Annotated Acute Toxicity and Irritation Profile Enables Risk-Assessed Handling Protocols

The compound carries a fully specified GHS hazard classification: Acute Toxicity Category 4 (H302 – Harmful if swallowed), Skin Irritation Category 2 (H315 – Causes skin irritation), Eye Irritation Category 2A (H319 – Causes serious eye irritation), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335 – May cause respiratory irritation) . This classification, reported by one company to the ECHA C&L Inventory, provides a concrete safety data framework that is absent or incomplete for many custom-synthesized pyrazolo[1,5-a]pyrimidine analogs procured from non-commercial sources [1]. The availability of verified hazard statements supports institutional safety review board compliance and insurance documentation for laboratory procurement.

laboratory safety GHS classification procurement risk assessment

Free Carboxylic Acid at C2 Enables Direct Amide Library Synthesis Without Ester Deprotection, Differentiating from Ester Prodrugs and Nitrile Analogs

The target compound bears a free carboxylic acid at the pyrazolo[1,5-a]pyrimidine 2-position, enabling direct HATU- or EDCI-mediated amide coupling with primary or secondary amines without a deprotection step [1]. Analogs such as 7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 1002243-77-7) or the 3-carboxamide derivatives lock the scaffold into a non-ionizable form, eliminating the carboxylic acid as both a synthetic handle and a pH-dependent solubility modulator . The dimethyl substitution on the pyrazole further differentiates this compound from the 1,3-dimethyl regioisomer, which places a methyl group adjacent to the pyrazole nitrogen and may alter coupling reactivity due to steric effects on amide bond formation .

synthetic tractability amide coupling library synthesis

Recommended Application Scenarios for 7-(1,5-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid Based on Quantitative Differentiation Evidence


Pan-APOBEC3 Negative Control for Isoform-Selective Inhibitor Screening Campaigns

The near-equipotent activity of this compound against APOBEC3A (IC₅₀ = 88.9 µM) and APOBEC3G (IC₅₀ > 99 µM, selectivity ratio ~1.1) qualifies it as a pan-APOBEC3 ligand suitable for use as a non-selective control in high-throughput screening cascades where isoform-selective hits (e.g., the 1-ethyl-5-methyl analog with a 4.2- to 18.2-fold selectivity window) are being triaged [1]. Its weak absolute potency ensures that observed phenotypic effects in cell-based assays are unlikely to arise from APOBEC3 inhibition alone, reducing false-positive rates in target deconvolution studies.

Carboxylic Acid Building Block for Parallel Amide Library Synthesis Targeting Kinase Hinge Binders

The free 2-carboxylic acid functionality enables direct, one-step amide coupling to generate diverse carboxamide libraries without prior ester hydrolysis [2]. This is particularly valuable in kinase inhibitor programs where the pyrazolo[1,5-a]pyrimidine core serves as the ATP-competitive hinge-binding motif and the amide substituent is varied to probe the solvent-exposed region and selectivity pockets. Eliminating the deprotection step reduces per-compound synthesis time and avoids acidic or basic conditions that may epimerize chiral amide coupling partners.

Low-Lipophilicity Scaffold for Optimizing Aqueous Solubility in Lead Series

With a computed XLogP3 of 0.6, only two rotatable bonds, and a single hydrogen bond donor, this compound resides in favorable drug-like chemical space for solubility-limited series [3]. Medicinal chemistry teams encountering solubility attrition with more lipophilic pyrazolo[1,5-a]pyrimidine analogs (e.g., those bearing trifluoromethyl or aryl substituents at C5 or C7) can use this dimethylpyrazole-substituted scaffold as a low-logP starting point for re-optimizing lead series where high solubility and low non-specific binding are critical parameters, such as in fragment-based drug discovery or cellular target engagement assays.

Safety-Characterized Reference Standard for Institutional Chemical Hygiene Compliance

The compound's fully annotated GHS hazard profile (H302, H315, H319, H335; GHS07 Warning label) is publicly available through the ECHA C&L Inventory and vendor SDS documentation . Laboratories operating under ISO 45001 or similar occupational health and safety management systems can reference this compound as a fully characterized standard when establishing safe handling protocols for the broader pyrazolo[1,5-a]pyrimidine class, for which hazard data are often unavailable.

Quote Request

Request a Quote for 7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.